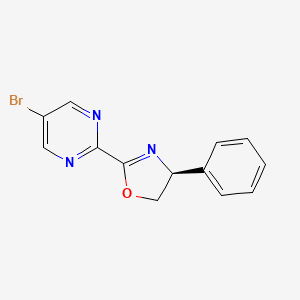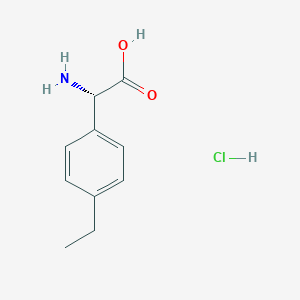
(Z)-2,3,4-Trihydroxycinnamic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2,3,4-Trihydroxycinnamic Acid: is a naturally occurring organic compound that belongs to the class of hydroxycinnamic acids. It is characterized by the presence of three hydroxyl groups attached to the aromatic ring and a double bond in the (Z)-configuration. This compound is known for its antioxidant properties and potential health benefits.
準備方法
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: (Z)-2,3,4-Trihydroxycinnamic Acid can be synthesized through the hydroxylation of cinnamic acid derivatives. This process typically involves the use of catalysts such as palladium or platinum under controlled conditions.
Biological Synthesis: Enzymatic methods using specific enzymes like hydroxylases can also be employed to produce this compound from precursor molecules.
Industrial Production Methods:
Fermentation: Utilizing microorganisms that can convert simple substrates into this compound through metabolic pathways.
Chemical Catalysis: Large-scale production often involves catalytic processes that ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-2,3,4-Trihydroxycinnamic Acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of the double bond can lead to the formation of dihydroxycinnamic acids.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products:
Oxidized Derivatives: Quinones.
Reduced Derivatives: Dihydroxycinnamic acids.
Substituted Derivatives: Various esters and ethers.
科学的研究の応用
Chemistry:
Antioxidant Studies: (Z)-2,3,4-Trihydroxycinnamic Acid is extensively studied for its antioxidant properties, which can help in preventing oxidative stress-related damage.
Biology:
Enzyme Inhibition: It has been investigated for its potential to inhibit certain enzymes, making it a candidate for therapeutic applications.
Medicine:
Anti-inflammatory: Research has shown that this compound may have anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
Industry:
Food Additives: Due to its antioxidant properties, it is used as a natural preservative in the food industry.
Cosmetics: It is also used in cosmetic formulations for its skin-protective effects.
作用機序
Molecular Targets and Pathways:
Antioxidant Mechanism: (Z)-2,3,4-Trihydroxycinnamic Acid neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It can bind to the active sites of certain enzymes, inhibiting their activity and thus exerting therapeutic effects.
類似化合物との比較
Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant properties but different hydroxylation pattern.
Ferulic Acid: Known for its antioxidant and anti-inflammatory properties, but with a different substitution pattern on the aromatic ring.
Uniqueness:
Hydroxylation Pattern: The unique arrangement of hydroxyl groups in (Z)-2,3,4-Trihydroxycinnamic Acid contributes to its distinct chemical and biological properties.
(Z)-Configuration: The (Z)-configuration of the double bond adds to its uniqueness compared to other hydroxycinnamic acids.
特性
分子式 |
C9H8O5 |
|---|---|
分子量 |
196.16 g/mol |
IUPAC名 |
(Z)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2- |
InChIキー |
RHGWNBSOWGUGPA-RQOWECAXSA-N |
異性体SMILES |
C1=CC(=C(C(=C1/C=C\C(=O)O)O)O)O |
正規SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-](/img/structure/B12948316.png)
![4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B12948334.png)
![2-Methyl-2-azabicyclo[2.2.1]heptan-5-one](/img/structure/B12948348.png)

![3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12948359.png)


![5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12948379.png)


![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)



